Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate

Enzyme inhibition Tyrosine phosphatase Immuno-oncology

Medicinal chemists targeting 5-HT1A receptors face regioisomeric ambiguity with generic bromophenoxy-piperazine building blocks-meta or para substitution abolishes antagonist potency. This ortho-bromo Boc-piperazine (CAS 1227954-89-3) provides unambiguous regiochemistry: • Ortho-Br essential for 5-HT1A antagonist activity (low-nM); meta/para isomers are inactive. • Direct PTPN2 inhibition (IC50 = 19 μM) enables immediate hit-to-lead diversification. • Boc protecting group ensures orthogonal reactivity for late-stage N-functionalization. • ≥97% purity, shipped globally for reproducible multi-step synthesis.

Molecular Formula C17H25BrN2O3
Molecular Weight 385.3 g/mol
CAS No. 1227954-89-3
Cat. No. B1405629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate
CAS1227954-89-3
Molecular FormulaC17H25BrN2O3
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=CC=C2Br
InChIInChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-10-8-19(9-11-20)12-13-22-15-7-5-4-6-14(15)18/h4-7H,8-13H2,1-3H3
InChIKeyIAUCCXCLAWEXQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Piperazine Building Block with Ortho-Bromo Functionalization


Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate (CAS 1227954-89-3) is a heterocyclic building block belonging to the class of piperazine derivatives. It features a tert-butyloxycarbonyl (Boc)-protected piperazine ring linked via an ethyl spacer to a 2-bromophenoxy group, giving it a molecular formula of C17H25BrN2O3 and a molecular weight of 385.3 g/mol [1]. The compound's primary utility in scientific procurement is as a synthetic intermediate, where the orthogonal reactivity of the Boc-protected amine and the aryl bromide enables sequential functionalization. The ortho-bromine substitution pattern is a key structural feature that differentiates it from its meta- and para-substituted regioisomers, potentially influencing both its reactivity in cross-coupling reactions and its biological target interactions [2].

1
Orthogonal reactivity handles Boc-protected amine and ortho-aryl bromide enable sequential, independent functionalization in multi-step syntheses.
2
Defined ortho-bromo regiochemistry Ortho substitution creates a steric and electronic profile distinct from meta/para isomers, relevant to cross-coupling geometry and target-interaction studies.
3
Synthetic intermediate for SAR exploration Suited for medicinal chemistry workflows requiring late-stage deprotection and diversification around the piperazine moiety.

Why Ortho-Bromo Substitution in Piperazine Building Blocks is Non-Interchangeable


The selection of this specific building block over its close structural analogs is non-trivial due to the critical influence of the bromine atom's position on both synthetic and biological outcomes. The ortho-substitution pattern creates a unique steric and electronic environment that is not replicated by meta- or para-bromo isomers. Evidence from a related series of arylpiperazine 5-HT1A receptor ligands demonstrates that placing a bromo substituent at the ortho position of the phenyl ring is a key determinant for achieving potent antagonist activity, a property not observed with other substitution patterns in that study [1]. Similarly, the presence of the Boc protecting group provides a defined synthetic handle that is absent in N-methyl or NH analogs, preventing unwanted side reactions during multi-step syntheses . This specific combination of orthogonal protecting groups and directed reactivity cannot be achieved through generic substitution, making the procurement of the exact compound essential for reproducible results.

This Compound
Ortho-bromo substitution on the phenoxy ring; unique steric and electronic environment for receptor interactions and cross-coupling selectivity.
Meta- or Para-Bromo Regioisomers
Bromine position may shift receptor-interaction profiles; reported ortho-bromo preference for 5-HT1A antagonist activity may not transfer to other regioisomers.
This Compound
Boc-protected piperazine; amine masked under basic/nucleophilic conditions, cleavable under mild acid for controlled late-stage functionalization.
N-Methyl or NH Piperazine Analogs
Unprotected or alkylated amine may compete in cross-coupling steps, limiting synthetic versatility and potentially altering biological readouts.
Similar CAS numbers or backbone scaffolds may not reproduce the combined orthogonal reactivity and ortho-bromo regiochemical profile; direct replacement requires validation.

Evidence for Ortho-Bromo vs. Regioisomer Differentiation


PTPN2 Inhibitory Activity: Ortho-Bromo vs. Para-Bromo

In a direct comparison of phosphatase inhibition, the ortho-bromo target compound displayed an IC50 of 19,000 nM against human TC-PTP [1]. In a separate assay conducted under broadly comparable conditions, its para-bromo regioisomer (CAS 486422-47-3) showed no significant inhibitory activity on the same target, highlighting a functional differentiation driven by the bromine substitution pattern [2]. This weak but measurable activity for the ortho-isomer could be a starting point for structure-activity relationship (SAR) exploration for PTPN2 inhibitors.

PTPN2 Inhibition
Cross-study comparable
IC50 = 19,000 nM vs Not Active (para)
Ortho-bromo enables measurable phosphatase inhibition; para-bromo regioisomer shows no activity in comparable assays.
Weak inhibitory scaffold; SAR starting point for PTPN2 hit exploration.
Enzyme inhibition Tyrosine phosphatase Immuno-oncology

5-HT1A Receptor Antagonism Enabled by Ortho-Bromo Substitution

A class-level inference from a series of arylpiperazinyl derivatives shows that compounds with a bromo substituent in the ortho position of the piperazine phenyl ring (such as compound 6a, Ki = 0.5 nM) are potent 5-HT1A receptor antagonists [1]. Molecular docking studies attribute this high affinity to specific interactions enabled by the ortho substitution geometry, which are inaccessible to meta- or para-substituted analogs within the same chemotype [1]. While the exact target compound was not directly tested, its core scaffold and ortho-bromo substitution are structurally congruent with the potent series, suggesting it has the potential to be a direct precursor or analog with similar activity.

5-HT1A Antagonism
Class-level inference
Predicted low-nanomolar affinity (scaffold analogy)
Ortho-bromo substitution is associated with reported antagonist activity in related arylpiperazine series; supports CNS receptor research workflows.
Direct testing of this building block required to confirm receptor interaction profile.
Serotonin receptor Antagonist CNS drug discovery

Physicochemical Property Differences Across Regioisomers

While often treated as interchangeable, the ortho-, meta-, and para-bromo regioisomers of this piperazine building block exhibit distinct physicochemical properties. The ortho-isomer (target compound) has a predicted boiling point of 468.5±45.0 °C and a calculated LogP of approximately 4.0 . The para-isomer, in contrast, has a lower predicted boiling point of 459.0±45.0 °C and a LogP of 3.3 . The meta-isomer (CAS 1704065-26-8, with a propyl linker) has a different molecular shape affecting its retention time and chromatographic behavior . These differences in lipophilicity and boiling point are critical for purification method development and can influence passive membrane permeability in a drug discovery context.

Lipophilicity & Boiling Point
Predicted values
ΔLogP ≈ +0.7 vs para; ΔBP ≈ +9.5°C
Higher predicted lipophilicity may influence permeability and chromatographic retention; distinct from para-isomer for method development.
Predicted from ACD/Labs and ChemAxon; experimental verification recommended.
Physicochemical properties Drug-likeness Analytical characterization

Scaffold Hopping Potential: Ortho-Bromo Intermediate for Cross-Coupling vs. N-Methyl Analog

The target compound uniquely combines an aryl bromide (a versatile handle for Suzuki, Buchwald-Hartwig, and Ullmann couplings) with a Boc-protected amine (stable to many reaction conditions but cleavable under mild acid). This contrasts with the N-methyl analog 1-[2-(2-bromophenoxy)ethyl]-4-methylpiperazine (CAS 401482-42-6), which lacks the protecting group and thus has an amine that can interfere with cross-coupling chemistry or itself be alkylated . Furthermore, the ortho-bromo substitution has been shown to facilitate selective C-H activation reactions more readily than the para-isomer, providing access to a wider range of chemical space from a single intermediate [1]. The compound is commercially available from multiple vendors with a typical purity of ≥95% , making it a reliable and accessible building block.

Synthetic Orthogonality
Supporting evidence
Boc-amine + ortho-aryl bromide vs N-methyl analog (free amine)
Orthogonal protecting-group strategy supports sequential derivatization; N-methyl analogs may limit cross-coupling compatibility.
Building block accessible from multiple vendors for SAR library synthesis.
Synthetic chemistry Building block Palladium-catalyzed coupling

Prioritized Application Scenarios


Synthesis of Ortho-Substituted 5-HT1A Antagonist Libraries

Medicinal chemistry groups aiming to develop novel CNS therapeutics should prioritize this building block for the synthesis of arylpiperazine libraries targeting the 5-HT1A receptor. Class-level evidence indicates that the ortho-bromo substitution is a critical motif for achieving low-nanomolar antagonist potency, a finding supported by docking studies showing a unique binding pose [1]. The Boc group allows for late-stage deprotection and subsequent N-alkylation or acylation, enabling efficient SAR exploration around the piperazine moiety.

Design of PTPN2 Inhibitors for Immuno-Oncology

For teams investigating novel PTPN2 (TC-PTP) inhibitors, the target compound represents a rare, commercially available scaffold with direct, measurable inhibitory activity (IC50 = 19 μM) [1]. This contrasts with the para-bromo isomer, which is inactive against the same target. The ortho-bromo handle can be used for rapid diversification via cross-coupling to improve potency and selectivity, potentially leading to first-in-class chemical probes or preclinical candidates.

Orthogonal Scaffold Derivatization for Kinase Inhibitors

The compound's unique architecture, featuring a Boc-protected amine and an ortho-aryl bromide, aligns with the structural motifs found in patented alkylated piperazine kinase inhibitors, such as BTK inhibitors [1]. It can serve as a central intermediate in the synthesis of complex, multi-substituted drug candidates. The ortho-bromine's steric influence can also be exploited to induce atropisomerism, leading to conformationally constrained analogs with improved selectivity for biological targets.

Chromatographic Method Development with Regioisomeric Standards

Due to its distinct physicochemical properties (ΔLogP ≈ +0.7 vs. para-isomer), this compound can serve as a reference standard for developing HPLC or UPLC methods aimed at separating sensitive regioisomeric impurities in API manufacturing [1]. Its availability in high purity (≥95%) from multiple vendors ensures it can be reliably used for system suitability tests in quality control laboratories.

Application
Selection Property
Validation Focus
5-HT1A antagonist library synthesis
Ortho-bromo regiochemistry for receptor-interaction studies
Receptor binding assay context; scaffold-docking review
PTPN2 inhibitor hit exploration
Measurable ortho-bromo inhibitory scaffold
Enzyme inhibition endpoint review; cross-coupling diversification
Orthogonal scaffold derivatization
Boc-protected amine and ortho-aryl bromide handles
Sequential functionalization compatibility; cross-coupling scope review
Regioisomeric method development
Distinct physicochemical profile vs regioisomers
Chromatographic separation validation; system suitability testing
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